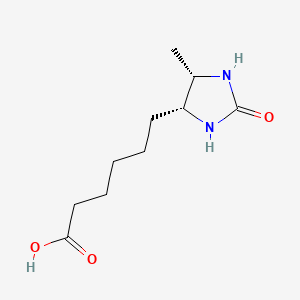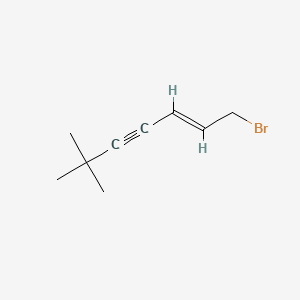
2-(Formylamino)-3-hydroxy-2-propenoic-13C2 Acid Ethyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related compounds often involves multi-step organic reactions, starting from simple precursors. For instance, compounds with similar structures have been synthesized through acetylation, treatment with triethyl amine and formamide, followed by refluxation with urea and sodium ethoxide to yield complex structures (Pratibha Sharma et al., 2004). Another method involves alkoxymercuration of acylaminoacrylic acids with alcohols and mercury(II) acetate, followed by demercuration with sodium borohydride (C. Gallina et al., 1973).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using spectroscopic techniques such as NMR, IR, and MS. These techniques provide detailed information about the molecular framework, functional groups, and stereochemistry.
Chemical Reactions and Properties
Compounds with formylamino and hydroxy groups engage in various chemical reactions. For example, acid-catalyzed reactions of aromatic aldehydes with ethyl diazoacetate can produce 3-hydroxy-2-arylacrylic acid ethyl esters, demonstrating the reactivity of such functional groups under certain conditions (Matthew E. Dudley et al., 2004).
Physical Properties Analysis
The physical properties of organic compounds like melting point, boiling point, solubility, and crystal structure are influenced by their molecular structure. For example, the crystal structure and conformations of stereoisomers of α-arylcinnamic acids and their esters provide insights into the physical characteristics of such compounds (R. Stomberg et al., 2001).
科学研究应用
Fatty Acid Conjugates of Xenobiotics
Fatty acid ethyl esters, including compounds similar to the one , are widely studied due to their implications in diseases. Research shows that these esters can accumulate in body organs, potentially leading to toxic manifestations. They are of particular interest in studying the onset or pathogenesis of diseases in alcoholics, including myocardial and pancreatic diseases. Identifying these agents is crucial for understanding the mechanisms of pathogenesis associated with lipid conjugation and enhancing the therapeutic potential of drugs through fatty acid conjugates (Ansari, Kaphalia, & Khan, 1995).
Parabens in Aquatic Environments
Parabens, which are esters of para-hydroxybenzoic acid, have been studied for their occurrence, fate, and behavior in aquatic environments. These studies are relevant because they address the environmental persistence and potential endocrine-disrupting effects of ester compounds. Despite being biodegradable, parabens' continuous introduction into the environment from consumer products leads to their ubiquity in surface water and sediments. Understanding the environmental impact of similar ester compounds can provide insights into managing their release and mitigating potential harm (Haman, Dauchy, Rosin, & Munoz, 2015).
Alkoxycarbonylation of Phytogenic Substrates
The synthesis of esters through alkoxycarbonylation of unsaturated phytogenic substrates is an emerging area of research with implications for the chemical industry, including resource saving and environmental safety. This process, applied to phytogenic substrates like pentenoic and undecenoic acids, aims to obtain advanced chemical products, such as polymers, showcasing the potential industrial applications of ester compounds (Sevostyanova & Batashev, 2023).
Biotechnological Routes Based on Lactic Acid
Lactic acid serves as a precursor for producing various chemicals, including esters, through biotechnological routes. This highlights the significance of ester compounds in synthesizing biodegradable polymers and other valuable chemicals, pointing towards the integration of green chemistry in future industrial processes (Gao, Ma, & Xu, 2011).
属性
CAS 编号 |
1391062-48-8 |
|---|---|
产品名称 |
2-(Formylamino)-3-hydroxy-2-propenoic-13C2 Acid Ethyl Ester |
分子式 |
C₄¹³C₂H₉NO₄ |
分子量 |
161.13 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



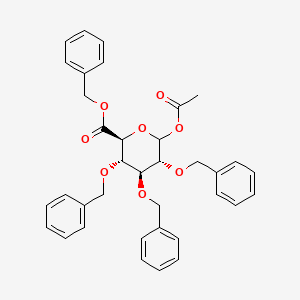
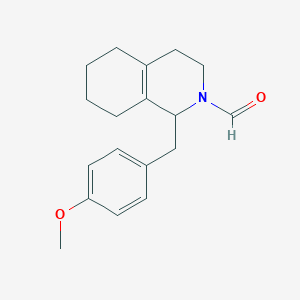
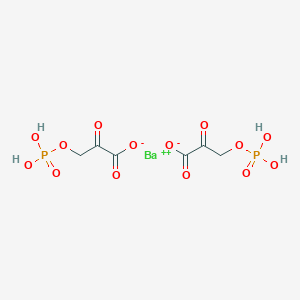
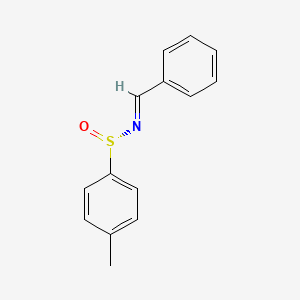
![3-Phenyl-1,7a-dihydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B1147348.png)
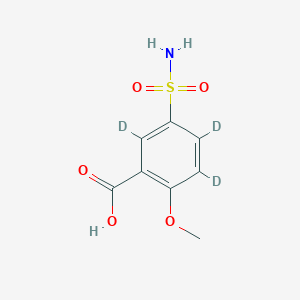
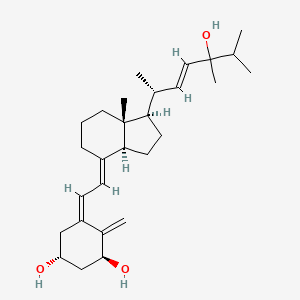
![[(2R)-6-(3,7-dimethyl-2,6-dioxopurin-1-yl)hexan-2-yl] acetate](/img/structure/B1147356.png)
